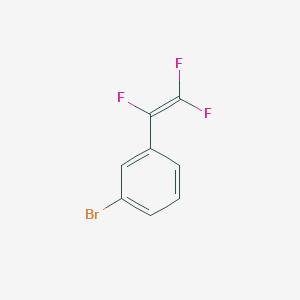
Benzene, 1-bromo-3-(trifluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-3-(trifluoroethenyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a trifluoroethenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(trifluoroethenyl)- typically involves the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The trifluoroethenyl group can be introduced via various methods, including the use of trifluoromethylation reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and trifluoromethylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-3-(trifluoroethenyl)- undergoes electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents under appropriate conditions.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions, such as Diels-Alder reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Addition Reactions: Reagents like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) are used for Diels-Alder reactions.
Major Products:
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Addition Products: Complex cyclic compounds formed through Diels-Alder reactions.
Applications De Recherche Scientifique
Benzene, 1-bromo-3-(trifluoroethenyl)- finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through electrophilic aromatic substitution and addition reactions. The bromine atom and trifluoroethenyl group influence the reactivity of the benzene ring, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Benzene, 1-bromo-3-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Benzene, 1-bromo-3-(trifluoromethoxy)-: Contains a trifluoromethoxy group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
58174-57-5 |
|---|---|
Formule moléculaire |
C8H4BrF3 |
Poids moléculaire |
237.02 g/mol |
Nom IUPAC |
1-bromo-3-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4BrF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H |
Clé InChI |
DHDQPMJHWWXTCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


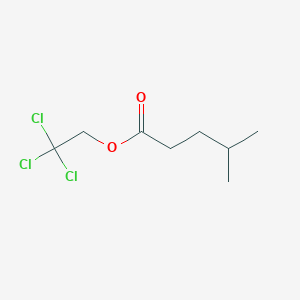
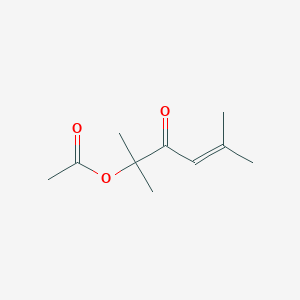
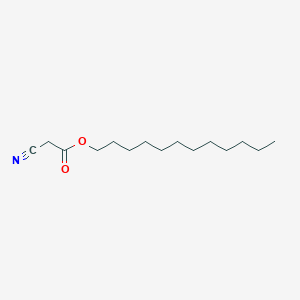
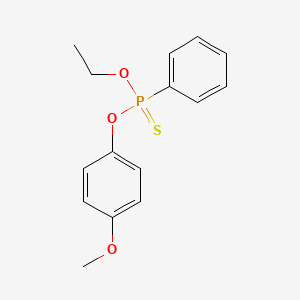
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

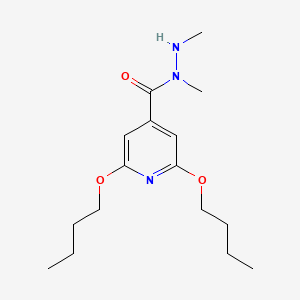
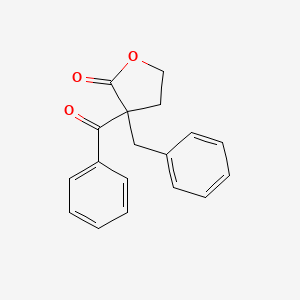
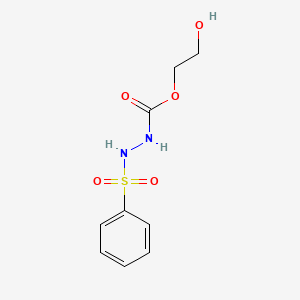

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
